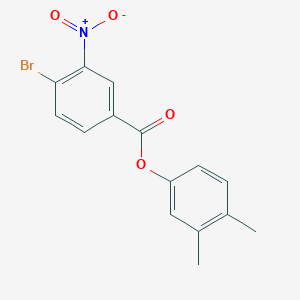
3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3,4-dimethylphenyl group attached to a 4-bromo-3-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-bromobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Esterification: The nitrated product is then esterified with 3,4-dimethylphenol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3,4-Dimethylphenyl 4-amino-3-nitrobenzoate.
Substitution: 3,4-Dimethylphenyl 4-methoxy-3-nitrobenzoate.
Oxidation: 3,4-Dimethylphenyl 4-bromo-3-nitrobenzoic acid.
Scientific Research Applications
3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl 4-chloro-3-nitrobenzoate
- 3,4-Dimethylphenyl 4-fluoro-3-nitrobenzoate
- 3,4-Dimethylphenyl 4-iodo-3-nitrobenzoate
Uniqueness
3,4-Dimethylphenyl 4-bromo-3-nitrobenzoate is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity patterns. The bromo group is a good leaving group in substitution reactions, while the nitro group is an electron-withdrawing group that can influence the compound’s overall reactivity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H12BrNO4 |
|---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C15H12BrNO4/c1-9-3-5-12(7-10(9)2)21-15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
InChI Key |
XGSJNCMQROCFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B10889405.png)

![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
![3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10889419.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10889427.png)
![ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10889436.png)
![ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889439.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide](/img/structure/B10889441.png)
![2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10889452.png)

![4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10889468.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889470.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10889475.png)
![(16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate](/img/structure/B10889482.png)
